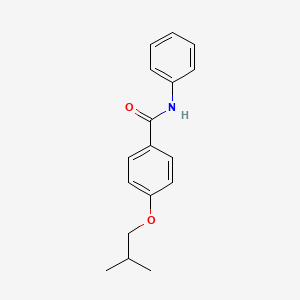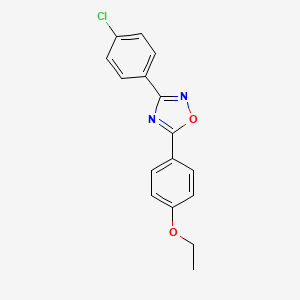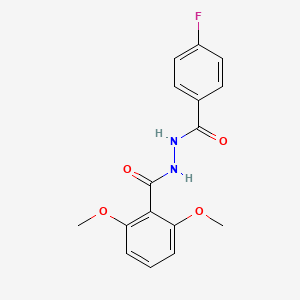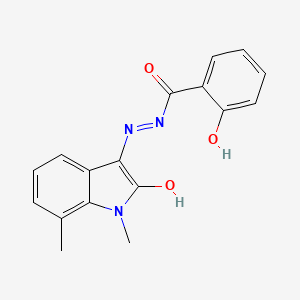
3-(4-methoxyphenyl)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-methoxyphenyl)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)acrylamide, also known as MMBTA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, materials science, and biotechnology. MMBTA is a member of the benzothiadiazole family of compounds, which are known for their diverse biological activities, including antiviral, anticancer, and anti-inflammatory properties.
作用机制
The mechanism of action of 3-(4-methoxyphenyl)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)acrylamide is not fully understood, but studies have suggested that it targets multiple pathways in cells. 3-(4-methoxyphenyl)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)acrylamide has been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer cell survival. 3-(4-methoxyphenyl)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)acrylamide also activates the intrinsic apoptotic pathway, leading to programmed cell death in cancer cells.
Biochemical and Physiological Effects
Studies have shown that 3-(4-methoxyphenyl)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)acrylamide has low toxicity and is well-tolerated in animal models. 3-(4-methoxyphenyl)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)acrylamide has been shown to induce apoptosis in cancer cells and inhibit the replication of viruses. 3-(4-methoxyphenyl)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)acrylamide has also been shown to have anti-inflammatory properties, reducing the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
One advantage of 3-(4-methoxyphenyl)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)acrylamide is its versatility in its potential applications. 3-(4-methoxyphenyl)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)acrylamide has shown promise in the fields of pharmaceuticals, materials science, and biotechnology. Another advantage is its low toxicity and high selectivity for cancer cells and viruses.
One limitation of 3-(4-methoxyphenyl)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)acrylamide is its limited solubility in water, which can make it difficult to use in certain experiments. Another limitation is the lack of understanding of its mechanism of action, which makes it challenging to optimize its use in various applications.
未来方向
There are several future directions for the research and development of 3-(4-methoxyphenyl)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)acrylamide. One direction is to further explore its potential as an anticancer agent. Studies could focus on optimizing its use in combination with other chemotherapeutic agents or developing formulations that increase its solubility in water.
Another direction is to explore its potential in the field of materials science. Studies could focus on developing new fluorescent polymers or dendrimers that incorporate 3-(4-methoxyphenyl)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)acrylamide as a building block.
In conclusion, 3-(4-methoxyphenyl)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)acrylamide is a synthetic compound with potential applications in various fields, including pharmaceuticals, materials science, and biotechnology. Its mechanism of action is not fully understood, but studies have suggested that it targets multiple pathways in cells. 3-(4-methoxyphenyl)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)acrylamide has low toxicity and has shown promising results as an anticancer agent and antiviral agent. There are several future directions for the research and development of 3-(4-methoxyphenyl)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)acrylamide, including exploring its potential as an anticancer agent and developing new materials that incorporate 3-(4-methoxyphenyl)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)acrylamide as a building block.
合成方法
3-(4-methoxyphenyl)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)acrylamide can be synthesized through a simple one-pot reaction between 4-methoxyphenyl isothiocyanate and 5-methyl-2,1,3-benzothiadiazol-4-amine in the presence of a base such as triethylamine. The reaction yields a yellow crystalline product, which can be purified through recrystallization or column chromatography.
科学研究应用
3-(4-methoxyphenyl)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)acrylamide has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, 3-(4-methoxyphenyl)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)acrylamide has shown promising results as a potent anticancer agent. Studies have shown that 3-(4-methoxyphenyl)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)acrylamide induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway and inhibiting the NF-κB pathway. 3-(4-methoxyphenyl)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)acrylamide has also been shown to have antiviral properties, inhibiting the replication of dengue virus and herpes simplex virus type 1.
In the field of materials science, 3-(4-methoxyphenyl)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)acrylamide has been used as a building block for the synthesis of fluorescent polymers and dendrimers. These materials have potential applications in sensing and imaging technologies.
属性
IUPAC Name |
(E)-3-(4-methoxyphenyl)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S/c1-11-3-9-14-17(20-23-19-14)16(11)18-15(21)10-6-12-4-7-13(22-2)8-5-12/h3-10H,1-2H3,(H,18,21)/b10-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLBKSRTZKRUEAC-UXBLZVDNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NSN=C2C=C1)NC(=O)C=CC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=NSN=C2C=C1)NC(=O)/C=C/C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-({[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)-4-phenylpiperazine](/img/structure/B5771518.png)
![2-(4-ethylbenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5771525.png)
![4-{[(1-naphthoylamino)carbonothioyl]amino}benzoic acid](/img/structure/B5771534.png)


![N'-{[(2-bromo-4-methylphenoxy)acetyl]oxy}-2-(2-thienyl)ethanimidamide](/img/structure/B5771575.png)
![N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-3,4-dimethylbenzamide](/img/structure/B5771577.png)
![2-ethoxy-6-[(4-phenyl-1-piperazinyl)methyl]phenol](/img/structure/B5771596.png)
![N-ethyl-2-{[3-(2-furyl)acryloyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5771599.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B5771608.png)